3,4-Dibromobenzoic acid
Overview
Description
3,4-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied for various applications, including the synthesis of pharmaceuticals, organic electronics, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 3,4-dibromobenzoic acid involves various strategies, including electrochemical methods, palladium-catalyzed reactions, and Lewis acid-catalyzed reactions. For instance, an electrochemical study of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been used to synthesize new benzofuran derivatives . Similarly, a one-pot synthesis approach has been employed to create dibromobenzo bistriazole derivatives, which are useful for conjugated materials in electronics . Additionally, Lewis acid-catalyzed synthesis has been applied to generate benzofurans from acrolein dimer and 1,3-dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of 3,4-dibromobenzoic acid would consist of a benzene ring with two bromine atoms and a carboxylic acid group. The presence of bromine atoms can significantly influence the reactivity of the compound, making it a suitable candidate for further functionalization. The papers provided discuss the structural analysis of related compounds, such as the characterization of benzofuran derivatives using NMR and MS techniques .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3,4-dibromobenzoic acid includes various addition and cyclization reactions. For example, electrochemical oxidation in the presence of nucleophiles can lead to the formation of coumestan derivatives . Additionally, bromocyclization of alkynylbenzoic acids has been used to synthesize isobenzofuran derivatives . These reactions demonstrate the potential for 3,4-dibromobenzoic acid to undergo similar transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,4-dibromobenzoic acid are not directly reported in the papers, the properties of structurally related compounds can provide insights. Brominated aromatic compounds generally have higher molecular weights and are less volatile compared to their non-brominated counterparts. The presence of the carboxylic acid group contributes to the acidity and potential for hydrogen bonding, affecting solubility and reactivity .
Relevant Case Studies
The papers provided do not include case studies on 3,4-dibromobenzoic acid specifically. However, the studies on related compounds have implications for the development of pharmaceuticals and materials for electronic applications. For instance, the inhibition of collagen synthesis by ethyl-3,4-dihydroxybenzoate suggests potential therapeutic applications for fibrotic diseases . The synthesis of new units for conjugated materials indicates the relevance of such compounds in the field of organic electronics .
Scientific Research Applications
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Synthesis of Other Compounds DBBA can be used as a precursor in the synthesis of other complex organic compounds . The specific methods of application or experimental procedures would depend on the target compound being synthesized .
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Pharmacokinetics Research DBBA can be used in pharmacokinetics research to study how the body absorbs, distributes, metabolizes, and excretes drugs . The specific methods and outcomes would depend on the particular drug being studied .
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Medicinal Chemistry DBBA can be used in medicinal chemistry for the development of new drugs . The specific methods and outcomes would depend on the particular drug being developed .
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Chemical Synthesis 3,4-Dibromobenzoic acid can be used as a precursor in the synthesis of other complex organic compounds . The specific methods of application or experimental procedures would depend on the target compound being synthesized .
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Pharmacokinetics Research 3,4-Dibromobenzoic acid can be used in pharmacokinetics research to study how the body absorbs, distributes, metabolizes, and excretes drugs . The specific methods and outcomes would depend on the particular drug being studied .
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Medicinal Chemistry 3,4-Dibromobenzoic acid can be used in medicinal chemistry for the development of new drugs . The specific methods and outcomes would depend on the particular drug being developed .
Safety And Hazards
3,4-Dibromobenzoic acid is classified as a hazardous substance . It can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3,4-dibromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPDNLGFIBQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347662 | |
Record name | 3,4-Dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromobenzoic acid | |
CAS RN |
619-03-4 | |
Record name | 3,4-Dibromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.